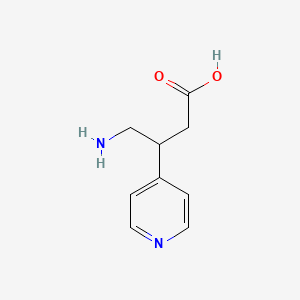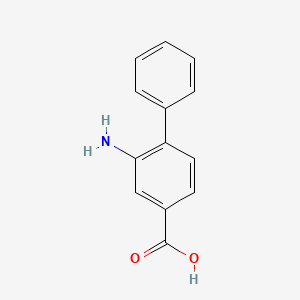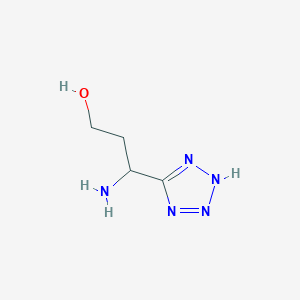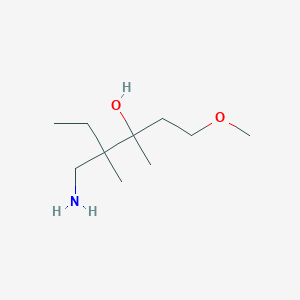![molecular formula C15H21NO2 B13545391 1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . It is also known by its IUPAC name, 1-(4-isobutoxybenzoyl)pyrrolidine . This compound is characterized by a pyrrolidine ring attached to a benzoyl group, which is further substituted with a 2-methylpropoxy group.
Méthodes De Préparation
The synthesis of 1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine typically involves the reaction of 4-(2-methylpropoxy)benzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Applications De Recherche Scientifique
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure but differ in their substituents and biological activities.
Benzoyl derivatives: Compounds with a benzoyl group attached to different heterocycles or aliphatic chains, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
[4-(2-methylpropoxy)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H21NO2/c1-12(2)11-18-14-7-5-13(6-8-14)15(17)16-9-3-4-10-16/h5-8,12H,3-4,9-11H2,1-2H3 |
Clé InChI |
DBLYAHVDVFVLKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
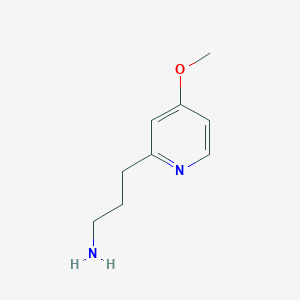
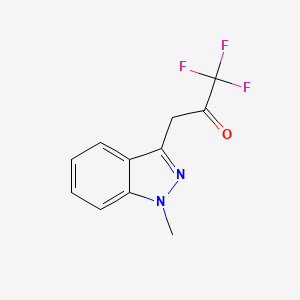


amine](/img/structure/B13545351.png)
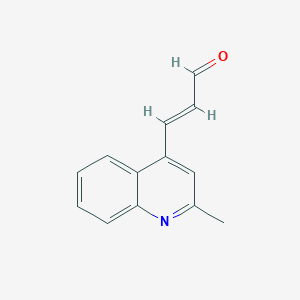
![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
